molecular formula C14H30N2S B14518800 N-Heptyl-N'-hexylthiourea CAS No. 62552-12-9

N-Heptyl-N'-hexylthiourea

Cat. No.: B14518800
CAS No.: 62552-12-9
M. Wt: 258.47 g/mol
InChI Key: OHPXFLCGEPRNST-UHFFFAOYSA-N
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Description

N-Heptyl-N’-hexylthiourea is an organic compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Heptyl-N’-hexylthiourea can be synthesized through the reaction of heptylamine and hexylamine with thiophosgene or ammonium thiocyanate. The reaction typically involves the following steps:

    Reaction with Thiophosgene: Heptylamine and hexylamine are reacted with thiophosgene in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition.

    Reaction with Ammonium Thiocyanate: Alternatively, the amines can be reacted with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-Heptyl-N’-hexylthiourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-N’-hexylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Heptylamine and hexylamine.

    Substitution: Various N-substituted thiourea derivatives.

Scientific Research Applications

N-Heptyl-N’-hexylthiourea has diverse applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of N-Heptyl-N’-hexylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The heptyl and hexyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Heptyl-N’-methylthiourea
  • N-Hexyl-N’-methylthiourea
  • N-Heptyl-N’-phenylthiourea

Uniqueness

N-Heptyl-N’-hexylthiourea is unique due to its specific combination of heptyl and hexyl groups, which impart distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

62552-12-9

Molecular Formula

C14H30N2S

Molecular Weight

258.47 g/mol

IUPAC Name

1-heptyl-3-hexylthiourea

InChI

InChI=1S/C14H30N2S/c1-3-5-7-9-11-13-16-14(17)15-12-10-8-6-4-2/h3-13H2,1-2H3,(H2,15,16,17)

InChI Key

OHPXFLCGEPRNST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NCCCCCC

Origin of Product

United States

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